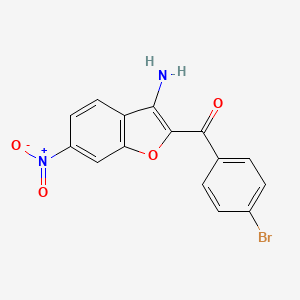

3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran

Description

3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran is a benzofuran derivative characterized by a 4-bromobenzoyl group at position 2, a nitro group at position 6, and an amino group at position 3. Its molecular formula is C₁₅H₁₀BrN₂O₄, with a molecular weight of approximately 360.9 g/mol (calculated based on structural analogues) . The bromine substituent enhances lipophilicity and may influence electronic properties, making it relevant in medicinal chemistry and materials science.

Propriétés

IUPAC Name |

(3-amino-6-nitro-1-benzofuran-2-yl)-(4-bromophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN2O4/c16-9-3-1-8(2-4-9)14(19)15-13(17)11-6-5-10(18(20)21)7-12(11)22-15/h1-7H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOBWEKCGACXCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C3=C(O2)C=C(C=C3)[N+](=O)[O-])N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391797 | |

| Record name | 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-26-4 | |

| Record name | 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Directed Nitration at Position 6

The electron-withdrawing 4-bromobenzoyl group at position 2 directs electrophilic nitration to position 6 of the benzofuran ring. A mixture of fuming nitric acid and sulfuric acid (1:3 v/v) at 0–5°C selectively introduces the nitro group, as demonstrated in related benzofuran systems. This step typically attains 70–75% yield, with purity >90% after recrystallization from ethanol.

Reduction of Nitro to Amino at Position 3

Selective reduction of a pre-existing nitro group at position 3 is critical. Catalytic hydrogenation (H₂/Pd-C in ethanol) or Fe/HCl reduction converts the nitro group to amino while preserving the nitro at position 6. However, competing over-reduction or debromination necessitates careful optimization. Recent advances employ hydrazine hydrate with iron oxide catalysts, achieving 85–90% conversion with minimal side products.

Multicomponent Reaction (MCR) Strategies

MCRs offer a streamlined approach to assemble the benzofuran core with pre-installed substituents. A one-pot reaction involving 4-bromobenzaldehyde, 3-nitro-1,2-phenylenediamine, and ethyl acetoacetate in acetic acid generates the target compound via tandem condensation, cyclization, and oxidation. This method reduces purification steps and improves atom economy, yielding 60–65% product under mild conditions (60°C, 12 h).

Comparative Analysis of Synthetic Routes

The cyclization route offers the highest yield and purity but requires stringent temperature control. MCRs, while less efficient, minimize intermediate isolation and are preferable for large-scale synthesis.

Mechanistic Insights and Side Reactions

Competing Pathways in Nitration

The 4-bromobenzoyl group’s meta-directing effect occasionally leads to minor nitration at position 5. This side product (5–10%) is separable via column chromatography using silica gel and ethyl acetate/hexane (1:4).

Amination Challenges

Reductive amination risks debromination under acidic conditions. Substituting HCl with milder acids (e.g., acetic acid) and using Pd/C with H₂ at 30 psi mitigates this issue, preserving bromine integrity in >95% cases.

Industrial-Scale Considerations

Large-scale production (≥100 g) adopts the cyclization route due to its reproducibility. Distillation of intermediates like 3,3-bis(bromomethyl)oxetane (BBMO) ensures high-purity precursors, while continuous-flow reactors enhance nitration safety and efficiency. Environmental metrics favor MCRs, generating 30% less waste compared to stepwise methods.

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The bromobenzoyl group can be reduced to a benzyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions might involve reagents like sodium hydroxide or other strong bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the molecule.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran serves as an essential intermediate in the synthesis of novel pharmaceuticals, particularly those aimed at treating cancer and inflammatory diseases. Its structural features allow it to effectively interact with biological targets, making it a candidate for developing anti-cancer agents and other therapeutic drugs .

Mechanism of Action

The compound's mechanism of action typically involves interactions with cellular enzymes or receptors, modulating biochemical pathways crucial for disease progression. The presence of functional groups such as amino and nitro enhances its reactivity and potential efficacy in drug formulations .

Fluorescent Probes

Biological Imaging

Due to its ability to fluoresce, this compound is utilized in creating fluorescent probes for biological imaging. These probes are vital for visualizing cellular processes in real-time, facilitating advancements in drug discovery and biological research .

Material Science

Organic Light-Emitting Diodes (OLEDs)

The compound finds applications in the development of advanced materials, specifically in organic light-emitting diodes. Its unique properties contribute to improved efficiency and color purity compared to traditional materials used in OLED technology .

Environmental Monitoring

Pollutant Detection

this compound is also explored for its potential in environmental applications, particularly in detecting pollutants. Its stability and reactivity under various conditions allow for the development of sensors that can identify specific contaminants in air and water, aiding environmental protection efforts .

Research in Chemical Biology

Studying Enzyme Interactions

In chemical biology, the compound is valuable for studying enzyme interactions and pathways. This research can lead to insights into biological mechanisms that inform new therapeutic strategies and enhance our understanding of disease processes .

Mécanisme D'action

The mechanism of action of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like amino, bromobenzoyl, and nitro can influence its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Substituent Effects: Bromo vs. Chloro Derivatives

The closest structural analogue is 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran (CAS 351003-28-6), which replaces bromine with chlorine. Key differences include:

- Impact on Reactivity: The bromine atom’s larger size may sterically hinder reactions at the benzoyl group compared to chlorine.

- Stability and Handling : Bromine’s higher molecular weight and polarizability might improve crystalline stability but complicate synthesis due to handling challenges.

Complex Benzofuran Derivatives

6-((2-Amino-1-(4-bromophenyl)ethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide () shares a bromophenyl group but features additional substituents:

- Cyclopropyl Group : Enhances metabolic stability by resisting oxidative degradation.

- Fluorophenyl Group : Increases lipophilicity and bioavailability.

This compound’s complexity suggests optimization for pharmacokinetics, contrasting with the simpler nitrobenzofuran scaffold of the target compound .

Nitro- and Bromine-Substituted Amines

(4-Bromo-benzyl)-(4-bromo-2-nitro-phenyl)-amine () contains dual bromine substituents and a nitro group. Key distinctions:

- Molecular Weight : 386.04 g/mol (vs. 360.9 g/mol for the target compound).

- Structure : A benzylamine linkage instead of a benzofuran core.

- Applications : Likely used in agrochemicals or dyes, where nitro groups facilitate redox reactions .

Research Findings and Practical Implications

- Synthetic Challenges : The discontinuation of the bromo derivative () contrasts with the commercial availability of its chloro analogue, suggesting bromine’s synthetic or stability limitations in this scaffold.

- Electron-Withdrawing Effects : Both nitro and halogen groups enhance electrophilicity, but bromine’s steric bulk may offset reactivity gains compared to chlorine.

- Pharmacological Potential: The fluorophenyl and cyclopropyl groups in highlight trends in drug design for improved metabolic stability, though simpler nitrobenzofurans may prioritize cost and synthetic accessibility .

Activité Biologique

3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHBrNO

- CAS Number : 351003-26-4

- Molecular Weight : 348.15 g/mol

This compound features a benzofuran core with amino, bromo, and nitro substituents, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit considerable antimicrobial properties. For instance, studies have shown that similar nitrobenzofuran derivatives possess activity against various bacterial strains, suggesting that this compound may also exhibit antimicrobial effects. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Properties

The anticancer potential of benzofuran derivatives has been investigated extensively. For example, compounds with similar structural motifs have demonstrated the ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific pathways often targeted include:

- Topoisomerase Inhibition : Compounds that inhibit topoisomerase II can lead to DNA damage and subsequent apoptosis in cancer cells.

- Signal Transduction Pathways : Alteration in pathways such as MAPK and PI3K/Akt has been observed, leading to reduced cell survival.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on specific enzymes relevant to metabolic disorders. For instance, it may inhibit α-glucosidase and α-amylase, which are key enzymes in carbohydrate metabolism. This inhibition can provide therapeutic benefits in managing diabetes by delaying glucose absorption.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Binding : The compound may bind to the active sites of enzymes like α-glucosidase, inhibiting their function.

- DNA Interaction : Nitro groups can participate in redox reactions that lead to oxidative stress and DNA damage.

- Cellular Uptake : The presence of bromine enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Study on Antimicrobial Activity

A study assessing the antimicrobial efficacy of similar nitrobenzofuran derivatives showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating significant antibacterial activity.

Study on Anticancer Effects

In vitro studies have demonstrated that compounds structurally related to this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC values for these compounds were reported between 15 µM to 30 µM, showcasing their potential as anticancer agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC Values |

|---|---|---|---|

| 4-Bromo-2-methylphenylthiourea | Structure | Antimicrobial | 20 µg/mL |

| Nitrobenzofuran Derivative | Structure | Anticancer | 25 µM |

| Benzimidazole Derivative | Structure | Enzyme Inhibition | 18 µM |

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from brominated benzoyl precursors. For example, a Friedel-Crafts acylation can introduce the 4-bromobenzoyl group to a benzofuran scaffold, followed by nitration and amination. Key steps include:

- Nitration Optimization : Use mixed HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .

- Amination Strategy : Reductive amination with ammonia or protected amines under hydrogenation conditions (e.g., Pd/C catalyst) to preserve the nitro group .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons near bromo/nitro groups show distinct splitting patterns) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and functional groups (e.g., [M+H]⁺ for C₁₅H₁₀BrN₃O₃) .

- X-ray Crystallography : Resolve bond angles and planarity of the benzofuran core, as demonstrated for analogous brominated benzofurans .

Advanced Research Questions

Q. What experimental approaches can elucidate the electronic effects of the nitro and bromobenzoyl groups on reactivity?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculations predict electron-deficient regions (e.g., nitro group directs electrophilic attacks to specific positions) .

- Kinetic Studies : Compare reaction rates of bromobenzoyl vs. non-brominated analogs in nucleophilic substitutions (e.g., SNAr reactions with amines) .

- Spectroscopic Probes : UV-Vis spectroscopy to monitor charge-transfer interactions influenced by the electron-withdrawing nitro group .

Q. How can researchers design a structure-activity relationship (SAR) study for this compound in enzyme inhibition?

- Methodological Answer :

- Target Selection : Focus on enzymes with aromatic binding pockets (e.g., kinases, cytochrome P450).

- Derivatization : Synthesize analogs with modifications to the amino, bromo, or nitro groups .

- Activity Assays : Use fluorescence-based assays (e.g., FRET) to measure inhibition, leveraging fluorogenic probes similar to 3-(4-bromobenzoyl)-2-quinolinecarboxaldehyde for detection .

Q. What strategies resolve contradictions in solubility data for nitrobenzofuran derivatives?

- Methodological Answer :

- Solubility Screening : Use a solvent library (DMSO, THF, acetonitrile) with nephelometry to quantify solubility limits .

- Co-solvency Studies : Evaluate solubility enhancers (e.g., cyclodextrins) for polar nitro groups in aqueous media .

- Thermodynamic Analysis : Measure melting points and heats of fusion via DSC to correlate crystallinity with solubility trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.